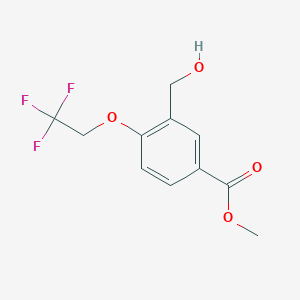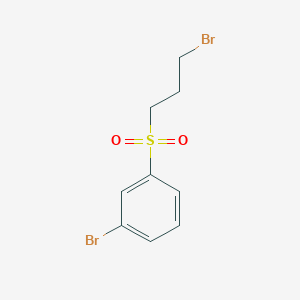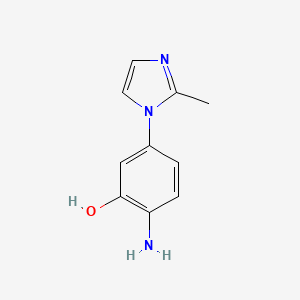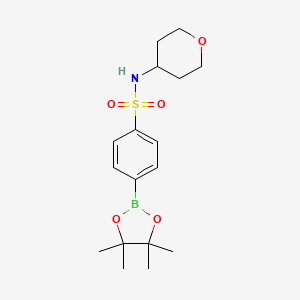
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯是一种有机化合物,其分子式为C11H11F3O4。其特征在于存在三氟乙氧基、羟甲基和苯甲酸酯基团。
准备方法
合成路线和反应条件
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯的合成通常涉及在催化剂如硫酸存在下,用甲醇酯化3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸。反应在回流条件下进行,以确保酸完全转化为酯。
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动工艺,以提高效率和产量。使用先进的催化体系和优化的反应条件可以进一步提高合成的可扩展性。
化学反应分析
反应类型
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯可以进行各种化学反应,包括:
氧化: 羟甲基可以使用氧化剂如高锰酸钾或三氧化铬氧化为羧酸。
还原: 酯基可以使用还原剂如氢化铝锂还原为醇。
取代: 三氟乙氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基甲酰胺 (DMF) 作为溶剂的氢化钠。
主要生成产物
氧化: 3-(羧甲基)-4-(2,2,2-三氟乙氧基)苯甲酸。
还原: 3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲醇。
取代: 取决于所用亲核试剂的不同,各种取代的苯甲酸酯。
科学研究应用
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于研究涉及酯水解的酶催化反应。
工业: 用于生产具有特定性质的特种化学品和材料。
作用机制
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯的作用机制涉及它与特定分子靶标的相互作用。三氟乙氧基可以增强化合物的亲脂性,促进其穿过生物膜。羟甲基可以参与氢键,影响化合物与靶蛋白或酶的结合亲和力。
相似化合物的比较
类似化合物
- 3-(羟甲基)-5-(2,2,2-三氟乙氧基)苯甲酸甲酯
- 3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯乙酸甲酯
独特性
3-(羟甲基)-4-(2,2,2-三氟乙氧基)苯甲酸甲酯的独特性在于三氟乙氧基和羟甲基在苯环上的特定位置。这种结构排列会导致与类似化合物相比,具有不同的化学反应性和生物活性。
属性
分子式 |
C11H11F3O4 |
|---|---|
分子量 |
264.20 g/mol |
IUPAC 名称 |
methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3 |
InChI 键 |
PJDYRMLEXTUCKX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)


![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)

![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)





